3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile
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Overview
Description
The compound "3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile" is a derivative of isothiazolecarbonitrile, which is a class of compounds known for their broad spectrum of biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar isothiazole derivatives can provide insights into its potential properties and applications.
Synthesis Analysis
Isothiazole derivatives are typically synthesized through reactions involving various starting materials such as thioxopyridine-3-carbonitrile, bromoisothiazoles, and chloromethylisoxazole. For instance, the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles involves the alkylation of a hydroxyphenyl precursor with suitable bromides in the presence of acetone, yielding good to moderate yields . Similarly, the synthesis of heteroazine fused thiazole-2-carbonitriles can be achieved through a high yielding two-step route starting from Appel salt and ortho- or para-chloro substituted meta-aminoazines .
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is characterized by the presence of a nitrogen and sulfur atom within a five-membered ring. This structure is crucial for the biological activity of these compounds. The introduction of various substituents at different positions on the isothiazole ring can significantly affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Isothiazolecarbonitriles can undergo various chemical reactions depending on their substituents. For example, 3-bromoisothiazole-5-carbonitriles react with secondary dialkylamines like pyrrolidine and morpholine to yield 3-amino-substituted derivatives . Additionally, the interaction of isothiazole derivatives with Raney nickel can lead to the cleavage of the isothiazole ring or the formation of other heterocyclic structures depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit a broad spectrum of antiviral activity, as demonstrated by the screening against various human rhinovirus serotypes and other viruses . The introduction of different alkyl chains and substituents can modulate the compound's lipophilicity, stability, and interaction with biological targets, thereby affecting its antiviral potency .
Scientific Research Applications
Chemical Synthesis and Modifications
The chemical compound 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile belongs to a class of compounds that are extensively studied for their chemical synthesis and modifications. These compounds are known for their unique chemical structures, which make them valuable for various synthetic transformations and the creation of novel compounds with potential applications in different fields. For instance, studies have explored the synthesis of derivatives of isothiazoles, triazoles, and other related compounds, demonstrating the versatility and potential of such chemicals in synthetic chemistry (Albert, 1973).
Antimicrobial and Antiviral Properties
Research has indicated that derivatives of isothiazoles and related compounds exhibit antimicrobial and antiviral properties. These findings suggest potential applications in developing new therapeutic agents against various microbial and viral infections. For example, certain triazole derivatives have shown efficacy against different microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, other studies have synthesized new isothiazole derivatives with broad antiviral spectra, highlighting their relevance in antiviral research (Cutrì et al., 2002).
Corrosion Inhibition
Some derivatives of this class of compounds have been studied for their potential as corrosion inhibitors. These compounds can protect metal surfaces from corrosive environments, which is crucial in various industrial applications. For example, certain triazole derivatives have been investigated for their effectiveness in inhibiting corrosion on metal surfaces, demonstrating their potential utility in industrial maintenance (Bentiss et al., 2009).
Potential in HIV-1 Inhibition
Research on triazole derivatives has also explored their potential in inhibiting HIV-1, suggesting possible applications in antiretroviral therapy. Although the results are preliminary, such studies open pathways for developing new drugs targeting HIV-1 and related viruses (Larsen et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-[2-(4-methoxyphenyl)ethylamino]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-10-4-2-9(3-5-10)6-7-16-13-11(8-15)12(14)17-19-13/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKLUFJTOIHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile |
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